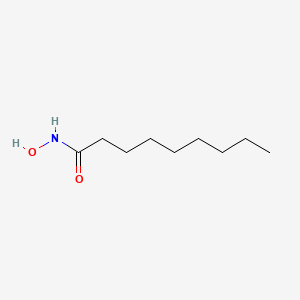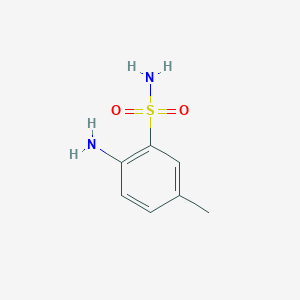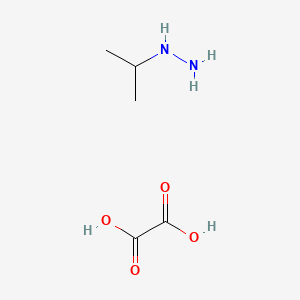
N-Hydroxynonanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted compounds with hydroxy groups is described in several papers. For instance, an efficient synthesis of N-substituted-3-aryl propanamides via a four-component reaction in an aqueous medium is reported, highlighting the use of accessible starting materials and eco-friendly conditions . Another paper discusses the synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, which involves converting 4-hydroxy coumarin to the corresponding propanoate, followed by hydrolysis and reaction with different substituted amines . These methods could potentially be adapted for the synthesis of N-hydroxynonanamide.
Molecular Structure Analysis
The molecular structure of N-hydroxylated compounds is crucial for their reactivity and biological activity. For example, the X-ray crystal structure of an N-hydroxysulfamide adduct with carbonic anhydrase reveals how the inhibitor coordinates to the enzyme's active site, providing insights into the design of potent inhibitors . Similarly, the crystal structure of an N-substituted propanamide shows how molecules are linked through hydrogen bonds into a supramolecular helical chain . These structural analyses are essential for understanding the interactions of N-hydroxylated compounds with biological targets.
Chemical Reactions Analysis
N-Hydroxylated compounds can participate in various chemical reactions due to their functional groups. The reactivity of 4-hydroxynonenal (HNE), for example, is attributed to its hydroxy group and conjugated system, allowing it to rapidly react with thiol and amino groups through Michael additions and Schiff base formation . Similarly, N-hydroxysulfamide is a potent inhibitor of carbonic anhydrase due to its ability to coordinate with the enzyme's zinc ion . These reactions are indicative of the potential reactivity of N-hydroxynonanamide with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-hydroxylated compounds are influenced by their functional groups and molecular structure. For instance, the hydrophilicity of N-hydroxysulfosuccinimide esters makes them suitable for the synthesis of membrane-impermeant protein cross-linkers . The properties of these compounds, such as solubility, reactivity, and stability, are critical for their application in biochemical and pharmacological contexts.
Applications De Recherche Scientifique
Anticancer Properties
N-Hydroxynonanamide and related compounds demonstrate significant potential in cancer research and treatment. For instance, N-(4-hydroxyphenyl)retinamide, a synthetic retinoid, shows promise in cancer chemoprevention, particularly against breast cancer, neuroblastoma, and leukemia. It induces apoptosis in malignant cell lines, including those unresponsive to other treatments (Delia et al., 1993). Another study highlights the effectiveness of N-(4-hydroxyphenyl)retinamide in prostate cancer treatment, suggesting its potential as an inhibitor of early prostate cancer growth (Pienta et al., 1993).
Bioactive Marker in Pathophysiological Processes
4-hydroxynonenal, closely related to N-Hydroxynonanamide, is recognized as a bioactive marker in various pathophysiological processes. It has evolved from being considered merely a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a potential causative agent in diseases like Alzheimer's. Its role as a growth-modulating factor and signaling molecule is increasingly acknowledged (Žarković, 2003).
Biomedical Applications
The potential biomedical applications of N-Hydroxynonanamide derivatives extend beyond cancer therapy. For instance, sulfur and nitrogen binary doped carbon dots derived from ammonium thiocyanate, which is structurally related to N-Hydroxynonanamide, show promise for probing doxycycline in living cells and multicolor cell imaging. These applications indicate their potential in food safety, environmental monitoring, and cancer therapy research (Xue et al., 2016).
Clinical Trials and Safety Studies
Clinical trials and safety studies of N-Hydroxynonanamide derivatives, such as N-(4-hydroxyphenyl) retinamide, have been conducted to assess their tolerability and efficacy in preventing and treating various cancers. A pilot study exploring the combination of N-(4-hydroxyphenyl) retinamide with tamoxifen in patients at high risk for developing invasive breast cancer highlights its acceptable tolerability and potential for chemoprevention (Conley et al., 2000).
Mécanisme D'action
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Pharmacokinetics
N-Hydroxynonanamide has distinct pharmacokinetic properties. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for understanding its bioavailability . The compound has a molecular weight of 173.253 Da, and its polar surface area is 49 Å . These properties can influence its absorption and distribution within the body.
Action Environment
The action, efficacy, and stability of N-Hydroxynonanamide can be influenced by various environmental factors . For instance, the compound’s action can be affected by the pH of the environment, temperature, and presence of other molecules.
Propriétés
IUPAC Name |
N-hydroxynonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9(11)10-12/h12H,2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXAQYGJCVUJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942259 | |
| Record name | N-Hydroxynonanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxynonanamide | |
CAS RN |
20190-95-8 | |
| Record name | N-Hydroxynonanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20190-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020190958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxynonanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















